2-Fluoro-5-(2-formylphenyl)phenol
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Overview
Description
2-Fluoro-5-(2-formylphenyl)phenol is an aromatic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol . This compound features a fluorine atom and a formyl group attached to a biphenyl structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 2-Fluoro-5-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This green and efficient protocol allows for the synthesis of substituted phenols in very good to excellent yields.
Chemical Reactions Analysis
2-Fluoro-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluorine atom with a hydroxyl group using sodium hydroxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-5-(2-formylphenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, the formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom’s electronegativity can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
2-Fluoro-5-(2-formylphenyl)phenol can be compared with other similar compounds, such as:
5-Fluoro-2-formylphenylboronic acid: This compound also features a fluorine atom and a formyl group but includes a boronic acid moiety, which can participate in different chemical reactions and applications.
2-Formylphenylboronic acid: Lacks the fluorine atom but shares the formyl group, making it useful for studying the effects of fluorine substitution on chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluoro-3-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHCGXRLHOWAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684110 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-98-9 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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